molecular formula C14H15N3O2S B5605406 Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate

Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate

Cat. No.: B5605406
M. Wt: 289.35 g/mol
InChI Key: KJLFSPCSCJRIPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring substituted with a thiophene group, a cyanoethyl group, and a carboxylate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring, followed by the introduction of the thiophene group and the cyanoethyl group. The final step involves esterification to form the carboxylate ester.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of specific catalysts, solvents, and temperature control to ensure efficient synthesis. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups into their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) or organometallic compounds can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The specific pathways involved depend on the context of its use. For example, in a biological setting, the compound may bind to a specific enzyme, inhibiting its activity and leading to a desired therapeutic effect.

Comparison with Similar Compounds

Similar Compounds

    2-Cyanoethyl diisopropylchlorophosphoramidite: This compound is used as an intermediate in organic synthesis and shares the cyanoethyl group with Propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate.

    Thiophene derivatives:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

propan-2-yl 1-(2-cyanoethyl)-3-thiophen-2-ylpyrazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10(2)19-14(18)11-9-17(7-4-6-15)16-13(11)12-5-3-8-20-12/h3,5,8-10H,4,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJLFSPCSCJRIPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1=CN(N=C1C2=CC=CS2)CCC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.